(2-Nitro-5-piperazin-1-ylphenyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride
Overview
Description
(2-Nitro-5-piperazin-1-ylphenyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a nitro group, a piperazine ring, and a tetrahydrofuran moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitro-5-piperazin-1-ylphenyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves the attachment of the tetrahydrofuran moiety, often through a reductive amination process. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as crystallization and chromatography are employed to obtain the compound in its pure hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(2-Nitro-5-piperazin-1-ylphenyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, (2-Nitro-5-piperazin-1-ylphenyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility allows for applications in polymer science, catalysis, and other industrial processes.
Mechanism of Action
The mechanism of action of (2-Nitro-5-piperazin-1-ylphenyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various enzymes and receptors. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (2-Nitro-5-piperazin-1-ylphenyl)methanamine hydrochloride
- (2-Nitro-5-piperazin-1-ylphenyl)(tetrahydrofuran-2-ylmethyl)amine
- (2-Nitro-5-piperazin-1-ylphenyl)(tetrahydrofuran-2-ylmethyl)amine sulfate
Uniqueness
What sets (2-Nitro-5-piperazin-1-ylphenyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride apart from similar compounds is its unique combination of functional groups. The presence of both a nitro group and a piperazine ring, along with the tetrahydrofuran moiety, provides a distinct set of chemical properties and reactivity. This makes it particularly valuable for applications requiring specific interactions and reactions.
Properties
IUPAC Name |
2-nitro-N-(oxolan-2-ylmethyl)-5-piperazin-1-ylaniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3.ClH/c20-19(21)15-4-3-12(18-7-5-16-6-8-18)10-14(15)17-11-13-2-1-9-22-13;/h3-4,10,13,16-17H,1-2,5-9,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNHTPBXFYPMGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050208-13-3 | |
Record name | 2-Furanmethanamine, tetrahydro-N-[2-nitro-5-(1-piperazinyl)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050208-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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